Diallyl 2,2'-oxydiethyl dicarbonate

Description

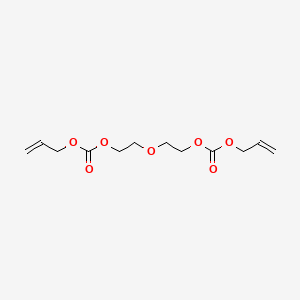

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQVCQDWGSXTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OCCOCCOC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-90-0 | |

| Record name | 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027095 | |

| Record name | Diallyl diglycol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | Diallyl diglycol carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C (4 mm Hg) | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.143 @ 20 °C | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0011 [mmHg] | |

| Record name | Diallyl diglycol carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

142-22-3, 25656-90-0 | |

| Record name | Diallyl diglycol carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl diglycol carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CR 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025656900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl diglycol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl 2,2'-oxydiethyl dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ5T8CR88I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -4 °C | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Diallyl 2,2'-oxydiethyl dicarbonate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a monomer of significant industrial importance, primarily recognized for its application in the production of the thermoset polymer poly(allyl diglycol carbonate) (PADC), commercially known as CR-39®. This polymer is renowned for its exceptional optical clarity, low density, and high impact resistance, making it a preferred material for optical lenses and other transparent applications. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and polymerization of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is the diester of diethylene glycol and allyl carbonate. Its structure features two allyl groups, which are susceptible to free-radical polymerization, and a flexible diethylene glycol ether linkage.

Chemical Structure:

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142-22-3 | [1][2] |

| Molecular Formula | C12H18O7 | [1] |

| Molecular Weight | 274.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -4 °C | [2] |

| Boiling Point | 161 °C @ 2 mm Hg | [1] |

| Density | 1.15 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | 2.36 g/L at 20 °C | [3] |

| Stability | Combustible; incompatible with strong oxidizing agents. | [1] |

Synthesis of this compound

The most common industrial synthesis of this compound is through the esterification of diethylene glycol with allyl chloroformate.[4] Alternative, greener routes involving transesterification have also been explored.

Esterification of Diethylene Glycol with Allyl Chloroformate

This method involves the reaction of diethylene glycol with an excess of allyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[4]

References

An In-depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate (CAS Number: 142-22-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a thermosetting monomer renowned for its use in producing high-performance optical polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an exploration of its primary applications, including its emerging role in drug delivery systems. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key technical data, experimental methodologies, and mechanistic insights into a single, structured reference.

Chemical and Physical Properties

This compound is a colorless, viscous liquid at room temperature. Its bifunctional nature, containing two allyl groups, allows it to undergo free-radical polymerization to form a highly cross-linked, transparent polymer.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142-22-3 | [2][3] |

| Molecular Formula | C12H18O7 | [3] |

| Molecular Weight | 274.27 g/mol | [3] |

| IUPAC Name | 2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate | [3] |

| Appearance | Colorless viscous liquid | [4] |

| Density | 1.15 g/mL at 25 °C | [2] |

| Melting Point | -4 °C | [2] |

| Boiling Point | 161 °C at 2 mm Hg | [2] |

| Refractive Index (n20/D) | 1.451 | [2] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Water Solubility | 2.36 g/L at 20 °C | [4] |

| Stability | Combustible; incompatible with strong oxidizing agents. | [2] |

Synthesis and Purification

The most common industrial synthesis of this compound involves the esterification of diethylene glycol with allyl chloroformate.[1] This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis

Materials:

-

Diethylene glycol

-

Allyl chloroformate

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylene glycol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add allyl chloroformate to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition of allyl chloroformate is complete, add pyridine dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Once the addition of pyridine is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding cold deionized water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.[1]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure. The boiling point is approximately 161 °C at 2 mm Hg.[2]

-

Collect the fraction corresponding to the pure this compound.

References

- 1. This compound | 142-22-3 | Benchchem [benchchem.com]

- 2. This compound | 142-22-3 [chemicalbook.com]

- 3. This compound - 142-22-3 | VulcanChem [vulcanchem.com]

- 4. Manufactory Supply Diallyl 2, 2'-Oxydiethyl Dicarbonate CAS 142-22-3 - Diallyl 2 2'-Oxydiethyl Dicarbonate, 142-22-3 | Made-in-China.com [m.made-in-china.com]

- 5. Diallyl carbonate - Wikipedia [en.wikipedia.org]

Synonyms for "Diallyl 2,2'-oxydiethyl dicarbonate" like allyl diglycol carbonate

An In-depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate

This technical guide provides a comprehensive overview of this compound, a monomer crucial for various advanced material applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and polymerization, with a focus on its relevance in scientific research and development.

Chemical Identity and Synonyms

This compound is an organic compound known by a variety of names in scientific literature and commercial applications.[1][2] Its widespread use in the production of optical lenses has led to the common use of trade names and abbreviations.[3][4]

| Identifier Type | Identifier |

| IUPAC Name | 2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate[2] |

| CAS Number | 142-22-3[2][5][6] |

| Molecular Formula | C₁₂H₁₈O₇[5][7] |

| Common Synonyms | Allyl diglycol carbonate (ADC)[2][6][8], Diethylene glycol bis(allyl carbonate)[2][3][7], Diallyl glycol carbonate[2] |

| Commercial Names | CR-39®[3][7], Nouryset 200[2][8], Tastrak[5][6] |

| Other Names | Carbonic acid, oxydiethylene diallyl ester[2][8], 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propenyl ester[2][9] |

Physicochemical Properties

This compound is a colorless or pale yellow liquid at room temperature.[1] It is a combustible compound incompatible with strong oxidizing agents.[5][7][10] The following table summarizes its key quantitative properties.

| Property | Value |

| Molar Mass | 274.27 g/mol [5][7][10] |

| Density | 1.15 g/mL at 25 °C[5][7][10] |

| Melting Point | -4 °C[5][6][7] |

| Boiling Point | 161 °C at 2 mm Hg[5][7][10] |

| Refractive Index (n²⁰/D) | 1.451[5][7] |

| Flash Point | >230 °F (>110 °C)[5][7] |

| Water Solubility | 2.36 g/L at 20 °C[7][10] |

| Vapor Pressure | 0.009 Pa at 25 °C[5][7] |

Experimental Protocols

Industrial Synthesis

The primary industrial method for producing this compound is through the esterification of diethylene glycol with allyl chloroformate.[11]

Methodology:

-

Reactants: Diethylene glycol and allyl chloroformate are the main reactants.

-

Base Catalyst/Scavenger: A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[11] This prevents acid-catalyzed degradation of the product.

-

Temperature Control: The reaction is maintained at a controlled temperature, generally between 20 and 50°C, to optimize the reaction rate while minimizing side reactions.[11]

-

Process: The hydroxyl groups of diethylene glycol react with allyl chloroformate to form the dicarbonate ester. The base scavenges the HCl generated, driving the reaction to completion.

Free-Radical Polymerization

The monomer is polymerized into poly(allyl diglycol carbonate) (PADC), a thermoset plastic, through a free-radical mechanism.[11][12] This process is characterized by degradative chain transfer, a feature of allyl monomers, which can lead to lower molecular weights.[12]

Methodology:

-

Initiation: The process begins with the thermal decomposition of a peroxide initiator, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO), to generate free radicals.[3][11][13]

-

Propagation: These free radicals attack the double bonds of the monomer's allyl groups, initiating a polymerization chain.[11][13] The difunctional nature of the monomer allows for extensive cross-linking, forming a rigid three-dimensional network.[12]

-

Termination: The polymerization chains are terminated, often through the coupling or disproportionation of two radicals.[13]

UV Photopolymerization

An alternative to thermal polymerization is UV-initiated photopolymerization, which offers higher efficiency and shorter processing times.[13][14]

Methodology:

-

Formulation: The ADC monomer is mixed with a UV photoinitiator, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone.[13][14]

-

UV Curing: The mixture is exposed to UV radiation of a specific intensity and duration.

-

Analysis: The resulting polymer is analyzed for properties like double bond conversion rate, optical clarity, and hardness to determine the optimal curing conditions.[13][14]

Optimized Experimental Conditions:

-

UV Initiator: 2-hydroxy-2-methyl-1-phenyl-1-propanone (5 parts per hundred of ADC)[13][14]

-

Result: Achieved a double bond conversion rate of 93.2%.[13][14]

Applications in Research and Development

While the primary application of this compound is the production of high-quality optical lenses and protective screens due to the resulting polymer's clarity and impact resistance, its unique chemical properties are relevant to other fields.[1][4]

-

Material Science: It serves as a key monomer for creating thermoset allyl resins.[6][8] Copolymers can be synthesized to tailor material properties for specific applications, such as nuclear track detectors.[13][14][15]

-

Pharmaceutical and Drug Development: In the pharmaceutical field, this compound has potential applications in the synthesis of pharmaceutical intermediates.[1] Its structure can act as a bridge to connect different molecular fragments, facilitating the creation of biologically active drug molecules.[1] Furthermore, it can be explored for preparing drug carriers and sustained-release agents, which could enhance drug efficacy and reduce side effects.[1] This potential makes it a compound of interest for researchers in drug delivery and formulation.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Diallyl diglycol carbonate | C12H18O7 | CID 8879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CR-39 - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 142-22-3 [chemicalbook.com]

- 6. This compound(142-22-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Diallyl diglycol carbonate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Cas 142-22-3,this compound | lookchem [lookchem.com]

- 11. This compound | 142-22-3 | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diallyl carbonate - Wikipedia [en.wikipedia.org]

Physical and chemical properties of "Diallyl 2,2'-oxydiethyl dicarbonate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or CR-39, is a high-purity monomer primarily utilized in the production of thermoset plastics with exceptional optical and mechanical properties. Its molecular structure, featuring two terminal allyl groups, allows for the formation of a highly cross-linked polymer network upon polymerization. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and standard analytical methods for its characterization.

Physical and Chemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1] It is combustible and incompatible with strong oxidizing agents.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₈O₇ | [2] |

| Molecular Weight | 274.27 g/mol | [4] |

| CAS Number | 142-22-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -4 °C | [2][3] |

| Boiling Point | 160-161 °C at 2-4 mmHg | [2][3] |

| Density | 1.143 - 1.15 g/mL at 20-25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.451 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | 2.36 g/L at 20 °C | [3] |

| Stability | Stable under recommended storage conditions; combustible. | [2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct esterification of diethylene glycol with allyl chloroformate and the transesterification of diethylene glycol with a carbonate source.

This method involves the reaction of diethylene glycol with allyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

Materials:

-

Diethylene glycol

-

Allyl chloroformate

-

Pyridine (or other suitable base)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylene glycol in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add pyridine to the cooled solution with continuous stirring.

-

From the dropping funnel, add allyl chloroformate dropwise to the reaction mixture, maintaining the temperature below 10 °C. The molar ratio of diethylene glycol bis(chloroformate) to allyl alcohol should be in the range of 1:1.8 to 1:2.0.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

This method offers a greener alternative by avoiding the use of corrosive chloroformates. One approach involves the reaction of diethylene glycol with diallyl carbonate in the presence of a catalyst.[6]

Materials:

-

Diethylene glycol

-

Diallyl carbonate

-

Catalyst (e.g., sodium hydroxide, sodium methylate)[6]

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a three-necked flask equipped with a thermometer, a mechanical stirrer, and a distillation column, mix diallyl carbonate and diethylene glycol under an inert atmosphere. A molar ratio of diallyl carbonate to diethylene glycol of 12:1 is a representative example.[6]

-

Add a catalytic amount of sodium hydroxide (e.g., 0.05 millimoles) or sodium methylate.[6]

-

Heat the reaction mixture to a temperature between 50 °C and 150 °C under reduced pressure (e.g., 150 mmHg).[6]

-

Allyl alcohol, the byproduct of the transesterification, will be released and can be removed by distillation.

-

After the removal of allyl alcohol, continue the reaction for a set period (e.g., 1 hour).

-

Increase the vacuum to remove the excess diallyl carbonate.

-

The remaining product is washed with water until neutral, dried, and filtered to yield this compound.[6]

Characterization of this compound

The identity and purity of the synthesized monomer are confirmed using standard analytical techniques.

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrument Parameters (Typical):

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Expected Characteristic Peaks:

-

~3080 cm⁻¹: =C-H stretching (allyl group)

-

~2900-3000 cm⁻¹: C-H stretching (alkane)[7]

-

~1750 cm⁻¹: C=O stretching (carbonate)[7]

-

~1645 cm⁻¹: C=C stretching (allyl group)

-

~1250 cm⁻¹: C-O-C stretching (carbonate ester)[7]

-

~1092 cm⁻¹: C-O-C stretching (ether)[7]

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Parameters (Typical for ¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~5.9 ppm: Multiplet, -CH=CH₂

-

~5.3 ppm: Multiplet, -CH=CH₂

-

~4.6 ppm: Doublet, -O-CH₂-CH=

-

~4.3 ppm: Triplet, -O-CH₂-CH₂-O-

-

~3.7 ppm: Triplet, -O-CH₂-CH₂-O-

Purpose: To assess the purity of the monomer and identify any impurities.

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Instrument Parameters (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C for 1 min), then ramp up to a higher temperature (e.g., 250 °C at 10 °C/min) and hold for a few minutes.[9]

-

MS Detector: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

Data Analysis: The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.

Free-Radical Polymerization

This compound undergoes free-radical polymerization to form a highly cross-linked, transparent polymer known as poly(allyl diglycol carbonate) (PADC).

Materials:

-

This compound monomer

-

Free-radical initiator (e.g., diisopropyl peroxydicarbonate (IPP), benzoyl peroxide (BPO), or dicyclohexyl peroxydicarbonate (CHPC))[10]

-

Glass molds

-

Gaskets

-

Programmable oven or water bath

Procedure:

-

Filter the this compound monomer to remove any inhibitors or impurities.

-

Add the free-radical initiator to the monomer at the desired concentration (typically 3-5% by weight).[10] Ensure the initiator is fully dissolved. The mixture should be prepared at room temperature under a nitrogen atmosphere.[10]

-

Carefully pour the monomer-initiator mixture into the glass molds, ensuring no air bubbles are trapped.

-

Place the filled molds in a programmable oven or water bath.

-

Initiate the curing cycle. A typical cycle involves gradually increasing the temperature from around 40 °C to 90-100 °C over several hours to tens of hours.[6][10] A well-controlled, slow polymerization is necessary to prevent optical defects.[10]

-

After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) for 1-2 hours can be employed to ensure complete polymerization.

-

Once the curing cycle is complete, cool the molds slowly to room temperature to avoid thermal stress.

-

Carefully open the molds to retrieve the solid polymer.

Visualizations

Synthesis Workflow

Caption: Esterification synthesis of this compound.

Polymerization Workflow

Caption: Free-radical polymerization of this compound.

References

- 1. Diallyl carbonate - Wikipedia [en.wikipedia.org]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. Diallyl diglycol carbonate | C12H18O7 | CID 8879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SYNTHESIS OF DIETHYLENE GLYCOL BIS(ALLYL CARBONATE) [sciengine.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 10. silverstripe.fkit.hr [silverstripe.fkit.hr]

Solubility of Diallyl 2,2'-oxydiethyl dicarbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diallyl 2,2'-oxydiethyl dicarbonate, a key monomer commercially known as CR-39®. Given the limited availability of precise quantitative solubility data in public literature, this document summarizes known qualitative and semi-quantitative information and offers a detailed experimental protocol for determining solubility in a laboratory setting. Furthermore, this guide presents solubility data for structurally similar diallyl esters to provide comparative insights.

Introduction to this compound

This compound, also known as diethylene glycol bis(allyl carbonate), is the monomer used in the production of the thermoset polymer poly(allyl diglycol carbonate) (PADC), commercially recognized as CR-39®.[1] This polymer is widely utilized in the manufacturing of ophthalmic lenses due to its excellent optical clarity, low density, and high impact resistance compared to glass.[1][2] The solubility of the monomer is a critical parameter in polymerization processes, formulation of coatings, and in cleaning and maintenance procedures. While the polymerized form, CR-39®, is known for its resistance to most solvents and chemicals, the solubility of the liquid monomer is of significant interest to researchers and professionals in the field.[1]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, based on available information and the solubility of analogous compounds, a general solubility profile can be established.

Table 1: Solubility of this compound and Structurally Similar Compounds

| Solvent | This compound | Diallyl Phthalate | Diallyl Maleate |

| Water | 2.36 g/L at 20°C[3] | Insoluble[4] | Slightly soluble[5] |

| Ethanol | Soluble (inferred) | Soluble[6][7] | Soluble[5] |

| Methanol | Soluble (inferred) | Soluble (inferred from alcohol solubility) | Soluble |

| Acetone | Soluble (inferred) | Soluble[6][7] | Soluble[5] |

| Toluene | Soluble (inferred) | Soluble[6] | Soluble (inferred from general organic solvent solubility) |

| Benzene | Soluble (inferred) | Soluble[6] | Soluble (inferred from general organic solvent solubility) |

| Diethyl Ether | Soluble (inferred) | Soluble[8] | Soluble[5] |

| Ethyl Acetate | Soluble (inferred) | Soluble[6] | Soluble (inferred from general organic solvent solubility) |

| Dimethyl Sulfoxide (DMSO) | Soluble (inferred) | Soluble[6] | Soluble (inferred from general organic solvent solubility) |

| Glycols | Partially Soluble (inferred) | Partially soluble[4] | Data not available |

| Gasoline | Partially Soluble (inferred) | Partially soluble[4] | Data not available |

| Mineral Oil | Partially Soluble (inferred) | Partially soluble[4] | Data not available |

| Glycerol | Partially Soluble (inferred) | Partially soluble[4] | Data not available |

Note: "Soluble (inferred)" indicates that while specific quantitative data for this compound is unavailable, its structural similarity to diallyl phthalate and diallyl maleate, which are soluble in these solvents, suggests that it is also likely to be soluble.

Experimental Protocol for Determining Quantitative Solubility

The following protocol outlines a standard method for determining the quantitative solubility of a liquid compound, such as this compound, in an organic solvent at a specified temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation of the Saturated Solution: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved solute to settle. b. If undissolved solute remains suspended, centrifuge the vial at a moderate speed to facilitate separation. c. Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pipette. To avoid disturbing the undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Analysis of the Saturated Solution: a. Accurately dilute the collected aliquot of the saturated solution with a known volume of the same organic solvent in a volumetric flask. b. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. c. Analyze the standard solutions and the diluted sample solution using a pre-calibrated GC or HPLC method. d. Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions. e. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the quantitative solubility of a liquid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains limited in public literature, a qualitative understanding of its solubility can be inferred from its chemical structure and the properties of analogous compounds. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. This information is crucial for optimizing polymerization processes, ensuring product quality, and developing new applications for this versatile monomer. Researchers are encouraged to contribute to the body of knowledge by publishing quantitative solubility data for this important industrial chemical.

References

Spectroscopic and Synthetic Profile of Diallyl 2,2'-Oxydiethyl Dicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Diallyl 2,2'-oxydiethyl dicarbonate, a key monomer in the production of high-performance polymers. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines standardized experimental protocols for obtaining such data, and illustrates its primary industrial synthesis pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 5.8–5.2 | Multiplet, Allyl protons |

| ¹H | 3.6–4.2 | Ethylene oxide backbone protons |

| ¹³C | 150–155 | Carbonyl carbons |

Data sourced from publicly available chemical databases.[1]

Table 2: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1740–1760 | C=O | Carbonyl stretch |

| 1640 | C=C | Alkene stretch |

Data sourced from publicly available chemical databases.[1]

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR spectroscopy on liquid samples of this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample.[2][3][4]

-

Ensure the sample is fully dissolved by gentle vortexing.[4]

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.[4]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, set up and run the ¹³C NMR experiment. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Liquid sample of this compound

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.[6]

-

Synthesis Pathway

This compound is predominantly synthesized on an industrial scale via the esterification of diethylene glycol with allyl chloroformate.[1] This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Industrial synthesis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability and Degradation Pathways of Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl 2,2'-oxydiethyl dicarbonate (DADC), also widely known as allyl diglycol carbonate (ADC), is a crucial monomer in the production of high-performance optical polymers, most notably CR-39™. Its thermal stability is a critical parameter influencing its storage, handling, polymerization, and the performance of the final polymeric material. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of DADC. Due to a significant lack of publicly available data on the thermal analysis of the DADC monomer, this guide also infers potential degradation behaviors based on the thermal decomposition of its resulting polymer and related diallyl carbonate compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DADC is essential for interpreting its thermal behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₇ | [1][2] |

| Molar Mass | 274.27 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -4 °C | [1][4] |

| Boiling Point | 161 °C at 2 mmHg | [1][4] |

| Density | 1.15 g/mL at 25 °C | [1][4] |

| Flash Point | > 230 °F (> 110 °C) | [1][3] |

| Combustibility | Combustible | [1][4] |

| Incompatibilities | Strong oxidizing agents | [1][4][5] |

Thermal Stability of this compound Monomer

The polymer derived from DADC, poly(allyl diglycol carbonate) or CR-39, exhibits a thermal decomposition that occurs in multiple stages. In an inert atmosphere, a two-step degradation process is observed.[6] While this does not directly describe the monomer's degradation, it suggests that the ether and carbonate linkages are likely points of thermal instability.

Potential Thermal Degradation Pathways of this compound

In the absence of specific experimental studies on the thermal degradation of the DADC monomer, potential pathways can be proposed based on the known reactivity of its functional groups (allyl, carbonate, and ether) and the degradation products of its polymer.

The primary degradation is likely to initiate at the weaker bonds within the molecule, such as the carbonate and ether linkages. The presence of allyl groups also introduces the possibility of radical-initiated reactions, especially at elevated temperatures.

Proposed Degradation Scheme:

Caption: Proposed initial thermal degradation pathways of this compound.

Pathway Descriptions:

-

Decarboxylation: The carbonate groups are susceptible to thermal decarboxylation, leading to the release of carbon dioxide (CO₂). This is a common degradation pathway for carbonate esters.

-

Allyl Group Reactions: The allyl groups can undergo various reactions at high temperatures. Homolytic cleavage of the allyl-oxygen bond can generate allyl radicals, which are relatively stable and can initiate further decomposition reactions or polymerization. The formation of propene has been noted in the incomplete combustion of the polymer, suggesting it is a likely degradation product of the monomer as well.[7]

-

Ether Linkage Cleavage: The ether linkage in the diethylene glycol backbone is another potential site for thermal scission, which could lead to the formation of smaller, volatile fragments.

-

Ester Hydrolysis (in the presence of water): Although a thermal degradation pathway, the presence of any residual water could lead to hydrolysis of the carbonate ester linkages, yielding diethylene glycol and allyl alcohol.

Experimental Protocols for Thermal Analysis

While specific data for DADC is lacking, the following are standard experimental methodologies used to characterize the thermal stability and degradation of similar liquid organic compounds.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

-

Typical Protocol:

-

A small, precisely weighed sample of the liquid DADC (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. Key data points include the onset temperature of decomposition and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can detect endothermic (melting, boiling, decomposition) and exothermic (crystallization, polymerization, some decomposition) processes.

-

Typical Protocol:

-

A small amount of the liquid DADC (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve plots heat flow versus temperature, revealing thermal events as peaks or shifts in the baseline.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.

-

Typical Protocol:

-

A very small amount of the DADC sample is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a specific high temperature in an inert atmosphere, causing it to decompose.

-

The resulting fragments (pyrolysate) are swept by a carrier gas into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the chromatographic column.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification.

-

Experimental Workflow for Thermal Analysis:

Caption: A typical experimental workflow for the comprehensive thermal analysis of a liquid monomer like DADC.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the thermal stability and degradation of this compound. While its basic physicochemical properties are documented, there is a clear and significant gap in the scientific literature regarding quantitative thermal analysis and detailed degradation mechanisms of the monomer. The provided degradation pathways are inferred from the chemical structure of DADC and the known thermal behavior of its polymer and related compounds.

For a more complete understanding, future research should focus on conducting systematic thermal analyses of the DADC monomer using techniques such as TGA, DSC, and Py-GC-MS. Such studies would provide valuable quantitative data on its thermal stability and definitively identify its degradation products, enabling the elucidation of the precise degradation pathways. This knowledge would be of great benefit to researchers and professionals involved in the synthesis, handling, and application of this important industrial monomer, particularly in optimizing polymerization processes and ensuring material safety.

References

- 1. chembk.com [chembk.com]

- 2. This compound(142-22-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. Cas 142-22-3,this compound | lookchem [lookchem.com]

- 4. This compound | 142-22-3 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. akjournals.com [akjournals.com]

- 7. Fire Specification For Allyl Diglycol Carbonate | Schlegel Electronic Materials, Inc. [schlegelemi.com]

An In-depth Technical Guide to the Health and Safety of Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for Diallyl 2,2'-oxydiethyl dicarbonate (CAS No. 142-22-3), a monomer used in the production of allyl resins, particularly for optically clear castings.[1] The following sections detail its physical and chemical properties, toxicological data, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage. This compound is a colorless liquid with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₇ | [1][2] |

| Molecular Weight | 274.27 g/mol | [2][3] |

| CAS Number | 142-22-3 | [1][4] |

| EINECS Number | 205-528-7 | [1][4] |

| Appearance | Liquid | [1][2] |

| Melting Point | -4 °C | [1][2] |

| Boiling Point | 160 °C at 2 torr (4 mm Hg) | [1][3] |

| Density | 1.133 - 1.15 g/cm³ at 20-25 °C | [1][2][5] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | 2.36 g/L at 20 °C | [2][5] |

| Vapor Pressure | 0.000105 mmHg at 25 °C | [2] |

| Refractive Index | 1.449 - 1.451 at 20 °C | [1][2] |

| Stability | Combustible. Incompatible with strong oxidizing agents. | [2][5][6] |

Toxicological Information

Exposure to this compound can pose health risks. The available toxicological data indicates that it is harmful if swallowed and can cause skin irritation.[7][8] It is classified as a primary irritant and a reproductive effector.[1]

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD50 (Oral) | 426 mg/kg | Rat | Oral | [5] |

| LD50 (Intraperitoneal) | 270 mg/kg | Mouse | Intraperitoneal | [5] |

Experimental Protocols:

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

GHS Pictograms:

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles compliant with OSHA regulations are recommended.[1]

-

Hand Protection: Wear chemical-resistant gloves tested according to EN 374.[7]

-

Skin and Body Protection: To prevent repeated or prolonged skin contact, wear impervious clothing and boots.[1]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator appropriate for the exposure of concern, especially in case of inadequate ventilation.[1][7]

Handling Procedures

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[1][4]

-

Avoid direct physical contact.[1]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Wash hands thoroughly after handling.[7]

-

Take off contaminated clothing and wash it before reuse.[7][9]

Storage Conditions

-

Keep in a cool, dry, dark location in a tightly sealed container.[1]

-

Store away from incompatible materials, such as strong oxidizing agents, and ignition sources.[1][2]

-

Secure and label the storage area.[1]

-

Protect containers from physical damage.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[7] Rinse mouth.[7][9] Emesis is not indicated due to the irritant nature of the agent.[1]

-

Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Monitor for respiratory distress.[1]

-

Skin Contact: If on skin, wash with plenty of water.[7] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice/attention.[7]

-

Eye Contact: Irrigate exposed eyes with copious amounts of tepid water for at least 15 minutes.[1]

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.[1]

-

Wear Protective Equipment: Responders should wear appropriate personal protective equipment.[1]

-

Containment and Cleanup: Use an inert absorbent material to contain the spill.[1] Sweep up the absorbed material and place it in an appropriate container for disposal.[1]

-

Decontaminate: Wash contaminated surfaces.[1]

-

Environmental Precautions: Avoid release to the environment.[7][9] Keep away from drains, surface, and ground water.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. This compound(142-22-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. Cas 142-22-3,this compound | lookchem [lookchem.com]

- 3. Diallyl diglycol carbonate | C12H18O7 | CID 8879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 142-22-3 [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate from Diethylene Glycol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a monomer of significant interest in the production of high-performance polymers. Its resulting polymers are renowned for their exceptional optical clarity, lightweight nature, and high impact resistance, making them suitable for applications such as optical lenses. This document provides detailed protocols for the synthesis of ADC from diethylene glycol via two primary methods: the reaction with allyl chloroformate and the transesterification with diallyl carbonate or its precursors.

Synthesis Methods

There are two primary routes for the synthesis of this compound starting from diethylene glycol:

-

Esterification of Diethylene Glycol with Allyl Chloroformate: This is the predominant industrial method, involving the reaction of diethylene glycol with allyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

-

Transesterification of Diethylene Glycol: This method involves the reaction of diethylene glycol with a carbonate source, such as diallyl carbonate or dimethyl carbonate in the presence of allyl alcohol, using a catalyst. This approach is often considered a greener alternative as it avoids the use of corrosive reagents like allyl chloroformate.[1][2][3]

Experimental Protocols

Method 1: Esterification of Diethylene Glycol with Allyl Chloroformate

This protocol is based on the widely used industrial synthesis route.

Materials:

-

Diethylene glycol

-

Allyl chloroformate

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve diethylene glycol in an anhydrous solvent.

-

Addition of Base: Add pyridine to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that will be produced during the reaction.[4]

-

Addition of Allyl Chloroformate: Cool the reaction mixture in an ice bath. Slowly add allyl chloroformate from the dropping funnel to the stirred solution. An excess of allyl chloroformate is typically used to ensure complete reaction of the diethylene glycol.[1] Maintain the temperature between 20-50°C.[1]

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours to ensure high conversion.[1]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine to remove the pyridine hydrochloride salt and any unreacted pyridine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent using a rotary evaporator.

-

The crude product is then purified by multi-stage vacuum distillation. This compound has a boiling point of approximately 160°C at a reduced pressure of 4 mmHg.[1]

-

For higher purity, fractional crystallization can be employed, taking advantage of the compound's freezing point of -4°C.[1]

-

Method 2: Transesterification of Diethylene Glycol

This protocol describes a greener synthesis route using a solid catalyst.

Materials:

-

Diethylene glycol (DEG)

-

Dimethyl carbonate (DMC)

-

Allyl alcohol (AAH)

-

Methanol (for recovery)

Equipment:

-

Reaction still or round-bottom flask with a distillation setup

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a reaction still, add diethylene glycol, dimethyl carbonate, allyl alcohol, and the catalyst (e.g., CaO or MgO-PbO).[2][3] A typical molar ratio is n(DEG) : n(DMC) : n(AAH) = 0.08:1:2.[3]

-

Reaction: Heat the mixture to 100°C and stir for approximately 6 hours.[3] During the reaction, methanol is generated as a byproduct and can be removed by distillation.

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to separate the solid catalyst. The catalyst can often be recycled.[3]

-

The filtrate is then subjected to distillation to recover unreacted allyl alcohol and dimethyl carbonate.

-

The remaining product is the desired this compound. Further purification can be achieved by vacuum distillation.

-

Data Presentation

| Parameter | Method 1: Esterification | Method 2: Transesterification (MgO-PbO catalyst) | Method 2: Transesterification (CaO catalyst) |

| Reactants | Diethylene glycol, Allyl chloroformate | Diethylene glycol, Dimethyl carbonate, Allyl alcohol | Diethylene glycol, Dimethyl carbonate, Allyl alcohol |

| Catalyst/Base | Pyridine | MgO-PbO | CaO |

| Molar Ratio | Allyl Chloroformate:Diethylene Glycol = 2.2:1[1] | DEG:DMC:AAH = 0.08:1:2[3] | Not specified |

| Temperature | 20–50°C[1] | 100°C[3] | 100°C[2] |

| Reaction Time | 4–8 hours[1] | 6 hours[3] | 6 hours[2] |

| Yield | Not specified | 97.3%[3] | 79%[2] |

| Purity | High purity achievable with distillation and crystallization | High purity achievable with filtration and distillation | High purity achievable with filtration and distillation |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound via the esterification route.

References

- 1. This compound | 142-22-3 | Benchchem [benchchem.com]

- 2. syxbsyjg.com [syxbsyjg.com]

- 3. MgO-PbO Catalyzed Synthesis of Diethylene Glycol Bis(allyl carbonate) by Transesterification Route | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Diallyl carbonate - Wikipedia [en.wikipedia.org]

Industrial Production of Diallyl 2,2'-oxydiethyl dicarbonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of Diallyl 2,2'-oxydiethyl dicarbonate, a key monomer in the production of high-performance polymers. The information is curated for professionals in research, development, and manufacturing.

This compound, also known as allyl diglycol carbonate (ADC), is a crucial monomer for producing a range of polymers with exceptional optical clarity, high strength, and resistance to abrasion. These polymers are widely used in manufacturing optical lenses, safety glazing, and other high-performance transparent materials. This document outlines the two primary industrial methods for its synthesis: Esterification and Transesterification.

Data Summary of Industrial Production Methods

The following tables summarize the key quantitative parameters for the two primary industrial synthesis routes for this compound.

Table 1: Esterification Method Parameters

| Parameter | Value | Reference |

| Reactants | Diethylene glycol, Allyl chloroformate | [1] |

| Diethylene glycol bis(chloroformate), Allyl alcohol | [2] | |

| Catalyst/Base | Pyridine, Alkali Metal Hydroxide | [1][2] |

| Molar Ratio (DEG bis(chloroformate):Allyl Alcohol:Alkali Metal Hydroxide) | 10 : 25 : 24 | [2] |

| Reaction Temperature | 20 - 50 °C (low temperatures) | [1] |

| Yield | High (not quantified in reviewed sources) |

Table 2: Transesterification Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Reactants | Diethylene glycol, Diallyl carbonate | Diethylene glycol, Dimethyl carbonate, Allyl alcohol | Diethylene glycol, Dimethyl carbonate, Allyl alcohol |

| Catalyst | NaOH or Sodium Methylate | CaO | MgO-PbO |

| Molar Ratio (DEG:DMC:AAH) | - | 0.08 : 1 : 2 | 0.08 : 1 : 2 |

| Molar Ratio (Diallyl carbonate:DEG) | 12 : 1 | - | - |

| Catalyst Concentration | 0.05 mmol NaOH per mole DEG | 1.5% (mass fraction) | 1.5% (weight percentage of total reactants) |

| Reaction Temperature | Ambient, then heated | 100 °C | 100 °C |

| Reaction Time | ~1 hour | 6 hours | 6 hours |

| Pressure | 150 mmHg, then 2 mmHg | - | 0.08 MPa (vacuum) |

| Yield | Total | 79% | 97.3% |

Experimental Protocols

Protocol 1: Synthesis via Esterification (Predominant Industrial Method)

This protocol describes a representative two-step industrial process for the synthesis of this compound. The first step involves the formation of diethylene glycol bis(chloroformate), which is then reacted with allyl alcohol.

Step 1: Synthesis of Diethylene Glycol bis(chloroformate)

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and an outlet for HCl gas is required. The reactor should be cooled, for instance, with a brine solution.

-

Charging the Reactor: Introduce liquid phosgene into the reactor and allow it to reflux.

-

Reactant Addition: Slowly add diethylene glycol to the refluxing phosgene. The reaction is exothermic, and the temperature should be maintained between 15 and 30 °C by controlling the addition rate and the cooling system.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of HCl gas. Continue the addition until the desired amount of diethylene glycol has been reacted.

-

Degassing: After the reaction is complete, the excess dissolved phosgene is removed by heating the product to approximately 95 °C and bubbling dry air through it.

-

Product Isolation: The resulting diethylene glycol bis(chloroformate) is obtained in high purity (>99% yield) and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reactor Setup: A reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature control system is needed.

-

Charging the Reactor: Charge the reactor with allyl alcohol and a solution of an alkali metal hydroxide (e.g., sodium hydroxide). The molar ratio of diethylene glycol bis(chloroformate) to allyl alcohol to alkali metal hydroxide should be approximately 10:25:24.[2]

-

Reactant Addition: Slowly add the diethylene glycol bis(chloroformate) from Step 1 to the allyl alcohol/alkali metal hydroxide mixture. Maintain the reaction temperature at a low level (e.g., 10-20 °C) using external cooling, as the reaction is exothermic.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for a specified period to ensure the reaction goes to completion.

-

Phase Separation: The reaction mixture will separate into an organic phase (containing the product) and an aqueous phase. Separate the two phases.

-

Purification:

-

Wash the organic phase with water to remove any remaining salts and base.

-

Dry the organic phase using a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the drying agent by filtration.

-

The final product can be further purified by vacuum distillation to remove any unreacted starting materials.

-

Protocol 2: Synthesis via Transesterification

This protocol details the synthesis of this compound using a transesterification reaction between diallyl carbonate and diethylene glycol.

-

Reactor Setup: A three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation column is required. The system should be connected to a vacuum source.

-

Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 12 moles of diallyl carbonate and 1 mole of diethylene glycol.

-

Catalyst Addition: Add 0.05 millimoles of powdered sodium hydroxide (NaOH) to the mixture.

-

Reaction:

-

Begin heating the mixture while reducing the pressure to 150 mmHg.

-

Allyl alcohol will be released during the reaction and can be collected as the overhead product from the distillation column. The reaction is typically complete in about 1 hour.

-

-

Purification:

-

Once the evolution of allyl alcohol has ceased, gradually decrease the pressure to 2 mmHg to distill off the excess diallyl carbonate.

-

The remaining product in the flask is the desired this compound.

-

For further purification, the product can be washed with water until neutral, dried over a suitable drying agent, and filtered. This method can yield a perfectly colorless product with a total yield with respect to the fed diethylene glycol.

-

Visualizations

Synthesis Pathway Diagrams

Caption: Esterification synthesis of this compound.

Caption: Transesterification synthesis of this compound.

Experimental Workflow Diagrams

Caption: Workflow for the Esterification synthesis method.

Caption: Workflow for the Transesterification synthesis method.

References

Application Notes and Protocols for Diallyl 2,2'-oxydiethyl dicarbonate as a Monomer for Polymer Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a versatile monomer used in the production of high-performance polymer resins. Its most notable application is in the manufacturing of poly(allyl diglycol carbonate) (PADC), a thermosetting plastic commercially known as CR-39®. This polymer is renowned for its exceptional optical clarity, lightweight nature, high impact and abrasion resistance, and resistance to most solvents and chemicals.[1] These properties make it a superior alternative to traditional glass in applications such as ophthalmic lenses, radiation detectors, and specialty glazing.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of the this compound monomer and its subsequent polymerization to form a high-performance resin.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₈O₇ |

| Molecular Weight | 274.27 g/mol |